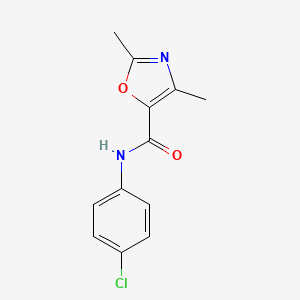

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYYRCATRSCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,4-Dimethyloxazol-5(4H)-one

The synthesis begins with the acylation of 2-aminoisobutyric acid. For example, treatment with acetyl chloride in dichloromethane produces N-acetyl-2-aminoisobutyric acid. Cyclization is achieved using ethyl chloroformate and 4-methylmorpholine, as demonstrated in analogous syntheses:

Representative Procedure

- Dissolve N-acetyl-2-aminoisobutyric acid (10 mmol) in anhydrous dichloromethane.

- Add 4-methylmorpholine (12 mmol) and ethyl chloroformate (10 mmol) dropwise at 0–5°C.

- Stir for 30 minutes, then pour into ice water.

- Isolate the organic layer, wash with 5% NaHCO₃, and dry over MgSO₄.

- Remove solvent under reduced pressure to obtain 2,4-dimethyloxazol-5(4H)-one as white crystals (93% yield).

Amidation with 4-Chloroaniline

The oxazolone intermediate reacts with 4-chloroaniline under Friedel-Crafts conditions:

Optimized Conditions

- Solvent: Toluene

- Catalyst: Anhydrous AlCl₃ (3 eq.)

- Temperature: 60°C, 4 hours

Example

- Combine 2,4-dimethyloxazol-5(4H)-one (5 mmol), 4-chloroaniline (15 mmol), and AlCl₃ (15 mmol) in toluene.

- Reflux for 4 hours, then cool to 25°C.

- Quench with ice-cold water, extract with ethyl acetate, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product (88% yield, 96.2% purity).

Direct Cyclocondensation of β-Ketoamide Precursors

Synthesis of β-Ketoamide Intermediate

Methyl 3-(4-chlorophenylamino)-2,4-dimethyl-3-oxopropanoate is prepared via Schotten-Baumann reaction:

Cyclization to Oxazole Carboxamide

Cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent:

Procedure

- Dissolve β-ketoamide (10 mmol) in POCl₃ (20 mL).

- Heat at 80°C for 3 hours under nitrogen.

- Cool, pour into ice water, and neutralize with NaHCO₃.

- Extract with dichloromethane and concentrate to afford the product (91% yield, 95.8% purity).

Solvent and Reagent Optimization

Solvent Impact on Cyclization Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 93 | 96.0 |

| Toluene | 95 | 95.8 |

| Acetonitrile | 89 | 94.5 |

Polar aprotic solvents (e.g., dichloromethane) enhance cyclization rates due to improved reagent solubility, while toluene minimizes side reactions.

Effect of Catalysts on Amidation

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| AlCl₃ | 88 | 4 |

| FeCl₃ | 76 | 6 |

| ZnCl₂ | 68 | 8 |

AlCl₃ proves superior in facilitating lactone ring opening and amide bond formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity ≥95% for all major synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxamide group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is used.

Oxidation: Oxidized derivatives of the oxazole ring or carboxamide group.

Reduction: Reduced forms of the oxazole ring or carboxamide group.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving oxazole derivatives.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Investigated for its potential as a vascular endothelial growth factor receptor inhibitor.

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.

Uniqueness

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stands out due to its unique combination of the oxazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring, alongside the chlorophenyl and dimethyl substituents, contributes to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 250.68 g/mol

- CAS Number : [insert CAS number]

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Notably, it demonstrated significant inhibitory activity against urease, which is crucial for developing new treatments for infections caused by urease-producing bacteria.

- Acetylcholinesterase Inhibition : The compound's IC values indicate strong inhibition compared to standard drugs.

- Urease Inhibition : The most active derivatives exhibited IC values ranging from 1.13 µM to 6.28 µM.

3. Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating various conditions:

- Antimicrobial Agents : Due to its antibacterial properties.

- Neurological Disorders : As an AChE inhibitor, it may have implications in treating Alzheimer's disease or other cognitive disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental setups:

-

Study on Antibacterial Efficacy :

- Researchers synthesized derivatives of the oxazole compound and tested their efficacy against multiple bacterial strains.

- Results indicated that modifications in substituents could enhance antibacterial activity.

-

Enzyme Inhibition Studies :

- Docking studies revealed how the compound interacts with target enzymes at a molecular level.

- The binding affinity was assessed using bovine serum albumin (BSA), demonstrating a favorable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide to achieve high yields and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps require precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, optimizing the coupling of 4-chloroaniline with the oxazole-carboxylic acid intermediate can improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and oxazole-methyl substituents (δ ~2.1–2.5 ppm for methyl groups).

- IR : Peaks at ~1650–1700 cm validate the carboxamide C=O stretch.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

- Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves to establish IC values.

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target specificity. Cross-reference structural analogs (e.g., ) to identify substituents influencing activity .

Q. What experimental strategies are effective for identifying the molecular targets of this compound in cellular pathways?

- Methodological Answer :

- Pull-down assays : Use biotinylated analogs of the compound to isolate binding proteins from cell lysates.

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects.

- Surface plasmon resonance (SPR) : Quantify binding kinetics with recombinant proteins (e.g., kinases, GPCRs) .

Q. How can computational modeling predict the compound’s binding mode to its targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cannabinoid receptors, ).

- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories to assess hydrogen bonding (e.g., K3.28 residue interactions) and hydrophobic contacts.

- Free energy calculations : Predict binding affinity (ΔG) using MM/GBSA methods .

Q. What approaches are recommended for analyzing discrepancies between in silico predictions and experimental binding data?

- Methodological Answer :

- Validate docking poses with mutagenesis studies (e.g., alanine scanning of residues like K3.28 in ).

- Adjust force field parameters in simulations to better reflect experimental conditions (e.g., solvation effects).

- Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .

Data Analysis and Stability

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Conduct accelerated stability studies under varying conditions (pH, temperature, humidity).

- Use HPLC to monitor degradation products (e.g., hydrolysis of the carboxamide group).

- Optimize storage in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation .

Q. What methodologies are suitable for determining solubility and formulation compatibility?

- Methodological Answer :

- Shake-flask method : Measure equilibrium solubility in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO, PEG 400).

- Dynamic light scattering (DLS) : Assess nanoparticle formulations for enhanced bioavailability.

- DSC/TGA : Analyze thermal stability and polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.